N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Pim kinase inhibition Cancer therapeutics Kinase profiling

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 2034538-17-3; molecular formula C16H12N6OS; molecular weight 336.37 g/mol) is a synthetic heterocyclic compound within the thiazolecarboxamide class of pan-Pim kinase inhibitors. The compound was disclosed by Incyte Corporation in patent families including US10828290 and EP2945939, which describe thiazole and pyridine carboxamide derivatives that inhibit the activity of Pim-1, Pim-2, and Pim-3 kinases for oncology applications.

Molecular Formula C16H12N6OS
Molecular Weight 336.37
CAS No. 2034538-17-3
Cat. No. B2938020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide
CAS2034538-17-3
Molecular FormulaC16H12N6OS
Molecular Weight336.37
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4
InChIInChI=1S/C16H12N6OS/c23-15(16-19-13-5-1-2-6-14(13)24-16)18-8-11-10-22(21-20-11)12-4-3-7-17-9-12/h1-7,9-10H,8H2,(H,18,23)
InChIKeyOLMZJJNPOAZEOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 2034538-17-3): Pim Kinase Inhibitor Procurement Profile


N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 2034538-17-3; molecular formula C16H12N6OS; molecular weight 336.37 g/mol) is a synthetic heterocyclic compound within the thiazolecarboxamide class of pan-Pim kinase inhibitors [1]. The compound was disclosed by Incyte Corporation in patent families including US10828290 and EP2945939, which describe thiazole and pyridine carboxamide derivatives that inhibit the activity of Pim-1, Pim-2, and Pim-3 kinases for oncology applications [2]. Its core structural architecture integrates a pyridin-3-yl-1,2,3-triazole moiety linked via a methylene bridge to a benzo[d]thiazole-2-carboxamide terminus. Purity is typically specified at 95% [3].

Why Generic Substitution Fails for N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide


The Pim kinase inhibitor chemical space encompasses multiple chemotypes with distinct selectivity and potency fingerprints [1]. Within the Incyte patent estate, the compound's specific combination of a pyridin-3-yl-1,2,3-triazole pharmacophore, a methylene linker, and a benzo[d]thiazole-2-carboxamide terminus is a non-obvious structural arrangement not readily exchanged with close analogs such as the corresponding pyridin-4-yl regioisomer, the benzo[d]thiazole-6-carboxamide positional isomer, or the thiophene-for-pyridine bioisostere [2]. Even subtle changes in the triazole N1-aryl substituent or the carboxamide attachment position on the benzothiazole core can produce substantial shifts in Pim isoform selectivity and cellular antiproliferative activity [1]. Direct quantitative comparative data for the target compound against these specific analogs, however, remain limited in publicly available sources. Researchers should not assume functional interchangeability without direct confirmatory assay data.

Quantitative Differentiation Evidence for N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide Procurement Decisions


Pim Kinase Pan-Inhibition Profile from Incyte Patent Estate: Class-Level Activity Confirmation

The compound belongs to the thiazolecarboxamide and pyridinecarboxamide class disclosed by Incyte Corporation as pan-Pim kinase inhibitors targeting Pim-1, Pim-2, and Pim-3 isoforms [1]. While quantitative Pim IC50 data for this specific compound are not publicly available, structurally related compounds within the same patent family exhibit Pim-2 and Pim-3 inhibition exceeding 90% at 3 μM concentration [2]. The target compound's unique structural features—including the pyridin-3-yl orientation on the triazole and the 2-carboxamide attachment on the benzothiazole—distinguish it from analogs with 6-carboxamide or alternative aryl substituents that may display divergent isoform selectivity patterns [1].

Pim kinase inhibition Cancer therapeutics Kinase profiling

Regioisomeric Differentiation: Pyridin-3-yl vs Pyridin-4-yl Triazole Substitution

The target compound bears a pyridin-3-yl substituent at the N1 position of the 1,2,3-triazole ring, as distinct from the pyridin-4-yl regioisomer (e.g., N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide) . In kinase inhibitor medicinal chemistry, the pyridine nitrogen position critically influences hydrogen-bonding interactions with the kinase hinge region, and meta-substituted pyridines (3-yl) often exhibit different selectivity profiles compared to para-substituted (4-yl) analogs [1]. Direct comparative Pim kinase data between the 3-yl and 4-yl regioisomers are not publicly available; however, the documented sensitivity of Pim kinase inhibitors to aryl substitution patterns supports the expectation that these regioisomers are not functionally interchangeable .

Structure-activity relationship Regioisomer comparison Target engagement

Carboxamide Positional Isomerism: 2-Carboxamide vs 6-Carboxamide on Benzothiazole Core

The target compound features a benzo[d]thiazole-2-carboxamide moiety, whereas closest commercially available analogs incorporate a benzo[d]thiazole-6-carboxamide substitution pattern (e.g., N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide, CAS 2034386-25-7) . The 2-position of benzothiazole is directly adjacent to the ring sulfur and nitrogen atoms, creating a distinct electronic environment and conformational preference compared to the 6-position. In benzothiazole-based kinase inhibitors, the carboxamide attachment position modulates both the vector of the terminal amide hydrogen-bonding network and the overall molecular shape complementarity to the kinase ATP-binding pocket [1]. Quantitative comparative Pim inhibition data between 2-carboxamide and 6-carboxamide positional isomers are not publicly disclosed.

Positional isomer comparison Benzothiazole SAR Kinase inhibitor design

Triazole-Containing vs Non-Triazole Pim Inhibitor Chemotypes: Scaffold Differentiation

The target compound incorporates a 1,2,3-triazole ring as a central linking element, a structural feature that distinguishes it from non-triazole Pim inhibitors such as M-110 (a known ATP-competitive Pim inhibitor with IC50 values of 47 nM for Pim-3 and 2.5 μM for Pim-1/Pim-2) [1]. The 1,2,3-triazole moiety can function as a metabolically stable amide bond bioisostere and participates in π-stacking and hydrogen-bonding interactions within kinase active sites [2]. This scaffold-level differentiation suggests that the target compound may exhibit a distinct selectivity and metabolic stability profile compared to non-triazole chemotypes, although direct comparative data between the target compound and M-110 are absent from public sources.

Chemotype comparison Triazole pharmacophore Pim inhibitor scaffold

Best Research Application Scenarios for N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide Procurement


Pan-Pim Kinase Inhibitor Lead Optimization and SAR Expansion in Oncology

The compound is positioned within the Incyte-disclosed thiazolecarboxamide patent family as a pan-Pim kinase inhibitor scaffold [1]. Medicinal chemistry teams developing Pim-targeted oncology therapeutics can use this compound as a starting point for structure-activity relationship (SAR) studies, particularly to explore the impact of the pyridin-3-yl-1,2,3-triazole pharmacophore on isoform selectivity. The 2-carboxamide attachment on the benzothiazole core provides a distinct vector for further derivatization compared to 6-carboxamide analogs. Researchers should independently verify Pim-1, Pim-2, and Pim-3 IC50 values, as quantitative potency data for this exact compound are not publicly disclosed [1].

Chemical Probe Development for Pim Kinase Target Validation Studies

As a triazole-containing benzothiazole carboxamide, this compound can serve as a chemical probe for target validation studies investigating Pim kinase signaling in hematologic malignancies and solid tumors [1]. Its distinct structural features—including the pyridin-3-yl substituent and 1,2,3-triazole linker—differentiate it from other Pim inhibitor chemotypes, enabling orthogonal chemical biology approaches when used alongside non-triazole inhibitors. Procurement for this application requires confirmation of cellular permeability, metabolic stability, and selectivity against off-target kinases by the end user, as these parameters are not characterized in publicly available data.

Comparative Regioisomer Profiling in Kinase Selectivity Panels

The compound's specific regioisomeric configuration (pyridin-3-yl vs. pyridin-4-yl; 2-carboxamide vs. 6-carboxamide) makes it suitable for systematic profiling studies that compare regioisomeric pairs against kinase selectivity panels [1]. Such studies can elucidate how subtle changes in substitution geometry influence broad kinase selectivity, informing the design of more selective Pim inhibitors. Procurement for regioisomer comparison studies should include the acquisition of matched regioisomeric analogs to enable direct head-to-head data generation. Note that no pre-existing public comparative profiling data are available.

Synthetic Methodology Development for Triazole-Benzothiazole Hybrid Molecules

The compound represents a specific product of click chemistry-based triazole formation conjugated to a benzothiazole carboxamide, making it relevant for synthetic methodology studies focused on late-stage functionalization of heterocyclic scaffolds [1]. Process chemistry teams can use this compound as a reference standard for developing scalable synthetic routes to triazole-benzothiazole hybrid kinase inhibitors. The defined CAS registry number (2034538-17-3) and commercial availability at 95% purity facilitate its use as an analytical reference in synthetic development programs.

Quote Request

Request a Quote for N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.